Cas no 1251544-84-9 (N-1-(furan-2-yl)propan-2-yl-7-methoxy-1-benzofuran-2-carboxamide)

N-1-(furan-2-yl)propan-2-yl-7-methoxy-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-1-(furan-2-yl)propan-2-yl-7-methoxy-1-benzofuran-2-carboxamide
- F5831-1937
- SR-01000925094-1
- 1251544-84-9
- VU0521903-1
- N-(1-(furan-2-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide
- N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
- SR-01000925094
- AKOS024520139
-
- インチ: 1S/C17H17NO4/c1-11(9-13-6-4-8-21-13)18-17(19)15-10-12-5-3-7-14(20-2)16(12)22-15/h3-8,10-11H,9H2,1-2H3,(H,18,19)
- InChIKey: KBEVDJRMXTUHCL-UHFFFAOYSA-N
- SMILES: O1C2C(=CC=CC=2C=C1C(NC(C)CC1=CC=CO1)=O)OC
計算された属性
- 精确分子量: 299.11575802g/mol
- 同位素质量: 299.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 389
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 64.6Ų
N-1-(furan-2-yl)propan-2-yl-7-methoxy-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-1937-1mg |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5831-1937-10μmol |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5831-1937-4mg |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5831-1937-2μmol |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5831-1937-2mg |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5831-1937-5mg |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5831-1937-5μmol |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-1937-10mg |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-1937-15mg |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F5831-1937-3mg |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1251544-84-9 | 3mg |
$63.0 | 2023-09-09 |
N-1-(furan-2-yl)propan-2-yl-7-methoxy-1-benzofuran-2-carboxamide 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
N-1-(furan-2-yl)propan-2-yl-7-methoxy-1-benzofuran-2-carboxamideに関する追加情報
N-1-(Furan-2-yl)Propan-2-yl-7-Methoxy-1-Benzofuran-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1251544-84-9, known as N-1-(furan-2-yl)propan-2-yl-7-methoxy-1-benzofuran-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a benzofuran core, a methoxy substituent, and a furan moiety attached via an amide linkage. These structural elements contribute to its potential biological activity and make it a promising candidate for drug development.
Recent studies have highlighted the importance of benzofuran derivatives in the development of novel therapeutic agents. The 7-methoxy substitution on the benzofuran ring is particularly significant, as it enhances the compound's stability and bioavailability. Additionally, the presence of the furan group introduces electronic effects that can modulate the molecule's interaction with biological targets, such as enzymes or receptors.
The synthesis of N-1-(furan-2-yl)propan-2-yl...carboxamide involves a multi-step process that typically begins with the preparation of the benzofuran derivative. This is followed by functionalization to introduce the amide group, which is critical for its biological activity. The use of advanced synthetic techniques, such as Suzuki coupling or Stille coupling, has enabled researchers to efficiently construct this complex molecule with high precision.
One of the most exciting aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Preclinical studies have demonstrated that it exhibits potent antioxidant properties and can effectively scavenge reactive oxygen species (ROS), which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for targeting central nervous system disorders.
In addition to its neuroprotective effects, this compound has also shown promise in anticancer research. Studies have revealed that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways, such as the PI3K/AKT/mTOR pathway. Its selective cytotoxicity against cancer cells while sparing normal cells underscores its potential as a targeted chemotherapeutic agent.
The structural versatility of N-(furan...carboxamide) also lends itself to further modifications, enabling researchers to explore additional applications in areas such as inflammation and cardiovascular diseases. For instance, recent investigations have focused on its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods provide valuable insights into its conformational dynamics and stereochemical properties, which are crucial for understanding its pharmacokinetic behavior.
In conclusion, N-(furan...carboxamide) represents a cutting-edge advancement in medicinal chemistry, with its unique structure and diverse biological activities positioning it as a valuable tool in drug discovery. As research continues to unfold, this compound holds immense potential for addressing unmet medical needs across various therapeutic areas.
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